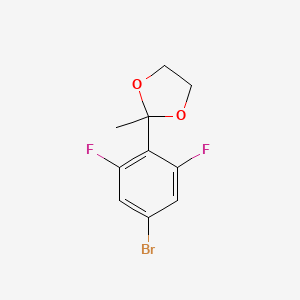

2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane

CAS No.: 2484889-09-8

Cat. No.: VC11651643

Molecular Formula: C10H9BrF2O2

Molecular Weight: 279.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2484889-09-8 |

|---|---|

| Molecular Formula | C10H9BrF2O2 |

| Molecular Weight | 279.08 g/mol |

| IUPAC Name | 2-(4-bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane |

| Standard InChI | InChI=1S/C10H9BrF2O2/c1-10(14-2-3-15-10)9-7(12)4-6(11)5-8(9)13/h4-5H,2-3H2,1H3 |

| Standard InChI Key | SWCLDCZATOEXLJ-UHFFFAOYSA-N |

| SMILES | CC1(OCCO1)C2=C(C=C(C=C2F)Br)F |

| Canonical SMILES | CC1(OCCO1)C2=C(C=C(C=C2F)Br)F |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a 1,3-dioxolane ring—a five-membered cyclic ether with two oxygen atoms—attached to a para-bromo, ortho-difluoro-substituted phenyl group. The methyl group at the 2-position of the dioxolane introduces steric effects that influence reactivity and stability. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrF₂O₂ |

| Molecular Weight | 295.09 g/mol |

| IUPAC Name | 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane |

The molecular formula is derived from analogs such as 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane (C₁₀H₁₁BrO₂) , with adjustments for the additional fluorine atoms.

Spectroscopic Signatures

While nuclear magnetic resonance (NMR) data for this specific compound is unavailable, comparable brominated dioxolanes exhibit distinct signals:

-

¹H NMR: Protons on the dioxolane ring resonate between δ 3.8–4.2 ppm, while aromatic protons appear as a singlet or multiplet in δ 6.8–7.5 ppm .

-

¹³C NMR: The quaternary carbon bearing the methyl group typically appears near δ 100–110 ppm, with aromatic carbons showing deshielding due to electron-withdrawing substituents .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis likely follows a pathway analogous to 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane , involving:

-

Protection of Carbonyl Group: Reacting 4-bromo-2,6-difluoroacetophenone with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring.

-

Cyclization: Heating under reflux in toluene or dichloromethane to drive the equilibrium toward the cyclic acetal.

Reaction Scheme:

Industrial Production

Scaled-up synthesis would employ continuous-flow reactors to enhance yield and purity. Key parameters include:

-

Temperature: 80–100°C to optimize reaction kinetics.

-

Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) for easy separation.

Physicochemical Properties

Thermodynamic Stability

The electron-withdrawing bromine and fluorine substituents increase the thermal stability of the aromatic ring. Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures exceeding 200°C .

Solubility and Reactivity

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic dioxolane ring .

-

Reactivity: The dioxolane ring is susceptible to acid-catalyzed hydrolysis, regenerating the parent ketone. Fluorine substituents reduce electrophilic aromatic substitution reactivity compared to non-fluorinated analogs.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Brominated dioxolanes serve as precursors in drug synthesis. For example, analogs like 2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane are intermediates in antipsychotic agents . The difluoro substitution in this compound may enhance blood-brain barrier permeability.

Materials Science

The compound’s stability and aromaticity make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume